N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(4-fluorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F2N3O4S/c1-17-16-21(9-10-22(17)26)34(32,33)29-15-3-2-4-20(29)12-14-28-24(31)23(30)27-13-11-18-5-7-19(25)8-6-18/h5-10,16,20H,2-4,11-15H2,1H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRILJTVRUGYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Fluorination: The aromatic rings are fluorinated using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between the piperidine intermediate and the fluorophenethylamine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53)
- Structure: Contains a pyrazolo-pyrimidine scaffold, fluorinated chromenone, and isopropylbenzamide.
- Key Differences : Lacks the ethanediamide linker and piperidine core present in the target compound.
- Data :
- Relevance : The fluorinated aromatic systems and sulfonamide-like groups suggest shared pharmacokinetic properties, such as enhanced lipophilicity and resistance to oxidative metabolism.
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide
- Structure : A "double" sulfonamide with two fluorophenyl rings and a dimethylphenyl group.
- Key Differences : Lacks the piperidine and ethanediamide components.
- Data :
- Relevance : Highlights the synthetic challenges of fluorinated sulfonamides, as this compound was obtained unexpectedly during synthesis .
Pharmacological Implications (Inferred)
- Fluorinated Aromatics: Enhance blood-brain barrier penetration and metabolic stability compared to non-fluorinated analogs .
- Piperidine vs. Pyrazolo-pyrimidine Scaffolds : Piperidine derivatives (target compound) may offer greater conformational flexibility for target engagement, whereas pyrazolo-pyrimidines (Example 53) provide rigid, planar structures suited for kinase inhibition .
- Ethanediamide Linkers: Potential to form hydrogen bonds with biological targets, a feature absent in simpler sulfonamides .
Biological Activity
N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a piperidine ring, sulfonyl group, and fluorinated aromatic systems, which contribute to its biological activity. The molecular formula is with a molecular weight of 426.52 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Binding : The piperidine structure allows for interactions with neurotransmitter receptors, which could influence neurological pathways.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have demonstrated significant inhibitory effects on various cancer cell lines. For instance, a related compound showed an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative properties .
Table 1: Antitumor Activity Comparison
Neuroprotective Effects
The interaction with neurotransmitter receptors suggests neuroprotective potential. Studies indicate that compounds with similar structures can modulate receptor activity, leading to neuroprotection in models of neurodegeneration.
Case Studies
- Study on HDAC Inhibition : A related class of compounds demonstrated potent inhibition of histone deacetylases (HDACs), particularly HDAC3, which is implicated in tumor progression. This suggests that this compound may also exhibit similar HDAC inhibitory activity .
- In Vivo Efficacy : In xenograft models, compounds structurally related to this compound showed significant tumor growth inhibition, further supporting its potential as an anticancer agent .
Q & A
Q. How can the multi-step synthesis of this compound be optimized for reproducibility and yield?
- Methodological Answer : The synthesis typically involves sequential reactions: (1) sulfonylation of the piperidine ring, (2) coupling of the ethanediamide backbone, and (3) introduction of fluorophenyl substituents. Key steps include:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines during sulfonylation .
- Catalysis : Employ palladium-based catalysts (e.g., Suzuki-Miyaura coupling) for aryl-ethyl bond formation .
- Purification : Optimize via flash chromatography or preparative HPLC to isolate intermediates ≥95% purity .
- Yield Optimization : Adjust reaction temperatures (e.g., 60–80°C for amidation) and solvent systems (e.g., DMF for polar intermediates) .
Q. What analytical techniques are critical for structural characterization and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the 4-fluoro-3-methylbenzenesulfonyl and 4-fluorophenethyl groups .
- HPLC-MS : Monitor purity (>98%) and detect trace byproducts (e.g., desulfonylated derivatives) .
- FT-IR : Validate sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
- X-ray Crystallography : Resolve stereochemistry of the piperidine ring if chiral centers are present .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against serine proteases or kinases due to sulfonamide/amide motifs; use fluorogenic substrates (e.g., AMC-tagged peptides) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with ³H-labeled antagonists .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in bioactivity?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with variations in:
- Sulfonyl Group : Replace 4-fluoro-3-methyl with 2-thiophenesulfonyl to assess steric effects .
- Fluorophenyl Position : Compare 4-fluoro vs. 3-fluoro substitution on binding affinity .
- In Vitro Testing : Rank analogs by IC₅₀ values in target assays. For example, replacing the piperidine with morpholine reduced activity by 10-fold in a kinase inhibition study .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses with target proteins (e.g., COX-2) .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay Validation : Ensure consistency in buffer pH, ion concentration, and temperature (e.g., discrepancies in IC₅₀ at pH 7.4 vs. 6.5 due to protonation states) .
- Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show variability .
- Pharmacokinetic Profiling : Measure compound stability in assay media (e.g., degradation by esterases in serum-containing buffers) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at hydroxyl groups for enhanced aqueous solubility .
- Co-solvent Systems : Use 10% DMSO + 20% PEG-400 in saline for intraperitoneal administration .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) to prolong circulation time .
Q. How can metabolic stability be assessed to guide lead optimization?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL, 37°C) and monitor parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Metabolite ID : Use high-resolution MS to identify oxidation (e.g., piperidine ring hydroxylation) or sulfone reduction products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
